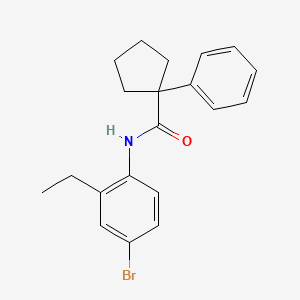

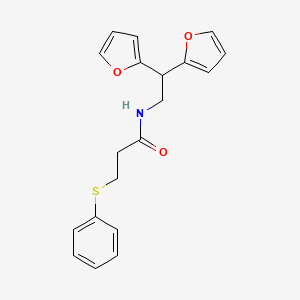

![molecular formula C19H21N3O B2633469 N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide CAS No. 1436188-93-0](/img/structure/B2633469.png)

N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide, also known as MPA-NM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

- N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide, also known as IN-1130, is a novel ALK5 inhibitor with potential as an anti-fibrotic drug. Its pharmacokinetics and tissue distribution have been investigated in various animal models. IN-1130 showed high apparent permeability and was readily distributed into liver, kidneys, and lungs. The major metabolite (M1) of IN-1130 was detected in the systemic circulation of rats and mice and was identified as having potential liver targeting (Kim et al., 2008).

Synthesis and Characterization

- The synthesis and characterization of similar compounds, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have been performed using techniques like X-ray crystallography, spectroscopic methods, and melting point analysis. These compounds have shown antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

Biological Evaluation and Potential as Anticancer Drug

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an analogue of the compound , has been evaluated as a small molecule histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation and inducing apoptosis, suggesting potential use in cancer therapeutics (Zhou et al., 2008).

Electrophysiological Activity

- Compounds like N-substituted-4-(1H-imidazol-1-yl)benzamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating potential as class III agents in cardiovascular medicine (Morgan et al., 1990).

Role in Supramolecular Gelators

- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This research contributes to the understanding of molecular self-assembly and potential applications in materials science (Yadav & Ballabh, 2020).

Synthesis and Bioactivity of Metal Complexes

- Metal complexes of benzamides, including similar compounds, have been synthesized and characterized. Their antibacterial activity has been evaluated, revealing that some copper complexes exhibit better activities than the free ligands, suggesting applications in antimicrobial therapies (Khatiwora et al., 2013).

properties

IUPAC Name |

N-methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-4-12-22(14-18-7-5-6-15(2)21-18)13-16-8-10-17(11-9-16)19(23)20-3/h1,5-11H,12-14H2,2-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKDNKKIQARCEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN(CC#C)CC2=CC=C(C=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)

![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)

![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2633406.png)